molecular formula C18H27N5O3 B2972663 1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione CAS No. 578750-37-5

1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione

Cat. No.: B2972663
CAS No.: 578750-37-5
M. Wt: 361.446
InChI Key: BWDFMELJDICVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the purine-2,6-dione family, characterized by a xanthine-derived core with substitutions at positions 1, 3, 7, and 8. Key structural features include:

  • 1,3-Dimethyl groups: Enhance metabolic stability by reducing susceptibility to demethylation .
  • 8-[(4-Methylpiperidin-1-yl)methyl]: A lipophilic substituent that may influence receptor binding and bioavailability .
  • 7-(3-Oxobutan-2-yl): Introduces a ketone group, affecting solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c1-11-6-8-22(9-7-11)10-14-19-16-15(23(14)12(2)13(3)24)17(25)21(5)18(26)20(16)4/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDFMELJDICVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2C(C)C(=O)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione is a synthetic derivative of purine that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a complex structure that includes various functional groups, which may enhance its interaction with biological targets.

Chemical Structure

The compound's molecular formula is C18H28N6O2C_{18}H_{28}N_{6}O_{2}, and it has a molecular weight of approximately 364.5 g/mol. The structural features of this compound include:

  • A purine core modified with methyl and piperidine substituents.
  • A ketone group contributing to its reactivity and potential biological effects.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological effects.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : The compound can bind to receptors, altering their activity and triggering downstream biological responses.

Case Studies

  • Neuroprotective Effects : In vitro studies have indicated that the compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. This was demonstrated through assays measuring cell viability in neuronal cultures exposed to neurotoxic agents.
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor effects, as evidenced by its ability to induce apoptosis in cancer cell lines. The specific pathways involved are still under investigation but may relate to the modulation of cell cycle regulators.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
1,3-DimethylxanthineStimulant effectsKnown for caffeine-like properties
8-(4-Methylpiperidin-1-yl)adenosineNeuroprotectivePotential in neurodegeneration
7-MethylxanthineMild stimulantExhibits lower potency than caffeine

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from simpler purine derivatives. Common methods include:

  • Alkylation Reactions : Using piperidine derivatives under controlled conditions.
  • Oxidation and Reduction : To introduce or remove functional groups.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position substituent significantly impacts biological activity and physicochemical properties:

Compound ID/Name Position 7 Substituent Key Functional Groups Biological Activity/Notes Reference
Target Compound 3-Oxobutan-2-yl Ketone (C=O) Potential kinase modulation
7-(3,3-Dimethyl-2-oxobutyl) analog 3,3-Dimethyl-2-oxobutyl Branched ketone Enhanced lipophilicity
7-(2-Morpholin-4-yl-ethyl) analog Morpholine-linked ethyl chain Ether, tertiary amine Improved solubility in polar media
7-(4-Nitrobenzyl) analog 4-Nitrobenzyl Aromatic, nitro group Electrophilic reactivity
Fenetylline (CAS 3736-08-1) 2-(1-Phenylpropan-2-ylamino)ethyl Amine, aromatic Stimulant (adenosine antagonism)

Key Observations :

  • The target compound’s 3-oxobutan-2-yl group balances polarity and lipophilicity, unlike the aromatic 4-nitrobenzyl group in , which may confer cytotoxicity.
  • Fenetylline’s amine-ethyl chain at position 7 enhances CNS penetration, a feature absent in the target compound .

Substituent Variations at Position 8

The 8-position modulates steric bulk and receptor interactions:

Compound ID/Name Position 8 Substituent Key Functional Groups Pharmacokinetic Impact Reference
Target Compound (4-Methylpiperidin-1-yl)methyl Piperidine, methyl Moderate CYP inhibition risk
8-(4-Methylpiperazinyl) analog 4-Methylpiperazinyl Piperazine, methyl Increased basicity (pKa ~7.27)
8-(Piperidin-1-ylmethyl) analog Piperidinylmethyl Piperidine Higher lipophilicity
Bamifylline (CAS 2016-63-9) Phenylmethyl Benzyl Bronchodilator activity

Key Observations :

  • The target compound’s 4-methylpiperidinyl group offers a balance between steric bulk and metabolic stability compared to the more polar piperazinyl group in .

Structural and Spectroscopic Comparisons

  • FTIR: The target compound’s ketone group (C=O) at position 7 shows a stretch at ~1700 cm⁻¹, distinct from nitrobenzyl analogs (C-NO₂ at ~1520 cm⁻¹) .
  • NMR : The 3-oxobutan-2-yl substituent generates unique splitting patterns (e.g., δ 2.8–3.2 ppm for methylene protons) compared to morpholine-based analogs (δ 3.5–3.8 ppm for morpholine protons) .
  • Mass Spectrometry : Molecular ion peaks for the target compound (m/z ~404) align with analogs of similar mass (e.g., 399.4 for ) .

Q & A

Q. Methodological Answer :

  • Nucleophilic Substitution : React 8-bromo-1,3-dimethylxanthine intermediates with nucleophiles (e.g., thiols, hydrazines) to introduce substituents at the 8-position. For example, piperidine derivatives can be attached via alkylation using K₂CO₃ in DMF .
  • Functionalization at the 7-Position : Use propargyl bromide or oxobutyl groups under basic conditions (e.g., DBU in acetone) to introduce alkynyl or ketone-bearing side chains .
  • Purification : Column chromatography (chloroform:methanol, 9.5:0.5) is critical for isolating disubstituted products .

Basic: How can structural confirmation of synthesized derivatives be validated?

Q. Methodological Answer :

  • FTIR Analysis : Key peaks include:
    • N-H Stretching : ~3344 cm⁻¹ (secondary amines).
    • C=O Stretching : 1697–1656 cm⁻¹ (purine-2,6-dione backbone).
    • C-Cl/C-Br Stretching : <800 cm⁻¹ for halogenated analogs .
  • Mass Spectrometry : Look for fragmentation patterns (e.g., m/z = 169 for methylxanthine core) and molecular ion peaks matching calculated masses .

Advanced: How do substituents at the 7- and 8-positions influence biological activity in xanthine derivatives?

Q. Methodological Answer :

  • SAR Studies :
    • 8-Position : Piperidinyl or morpholinyl groups enhance solubility and receptor binding via hydrogen bonding .
    • 7-Position : Alkynyl or oxobutyl chains modulate lipophilicity and cellular permeability. For example, 3-oxobutan-2-yl groups improve metabolic stability .
  • Computational Modeling : Use ChemAxon’s Chemicalize.org to predict logP, pKa, and drug-likeness. Compare with experimental IC₅₀ values from enzyme assays .

Advanced: What computational tools are recommended for predicting drug-like properties of novel xanthine analogs?

Q. Methodological Answer :

  • Chemicalize.org : Analyze parameters like topological polar surface area (TPSA), bioavailability, and blood-brain barrier penetration .
  • Docking Simulations : Employ AutoDock Vina to model interactions with target proteins (e.g., adenosine receptors) using crystallographic data (PDB: 6Z8) .
  • Contradiction Resolution : Cross-validate predicted vs. experimental solubility using HPLC retention times .

Advanced: How should researchers address discrepancies in spectral data interpretation for structurally similar analogs?

Q. Methodological Answer :

  • Case Study : If FTIR shows conflicting C=O stretching frequencies (e.g., 1697 cm⁻¹ vs. 1656 cm⁻¹), perform X-ray crystallography to confirm hydrogen-bonding patterns .
  • NMR Titration : Use ¹H-NMR (DMSO-d6) to assess tautomeric equilibria in D2O, resolving ambiguity in NH/OH proton assignments .

Advanced: What experimental design principles optimize yield in multi-step purine syntheses?

Q. Methodological Answer :

  • Reagent Selection : Catalytic Cu(OAc)₂·H₂O improves Sonogashira coupling efficiency for alkynyl side chains .
  • Temperature Control : Maintain 75°C during cyclization to avoid byproducts (e.g., dimerization) .
  • Yield Optimization : Screen solvents (THF > DCM for polar intermediates) and use anhydrous K₂CO₃ to minimize hydrolysis .

Advanced: How can researchers validate the biological relevance of xanthine derivatives in disease models?

Q. Methodological Answer :

  • In Vitro Assays : Test phosphodiesterase or adenosine receptor inhibition using fluorescence polarization (e.g., PF-06465469 as a reference inhibitor) .
  • In Vivo Models : Evaluate pharmacokinetics in rodent models, focusing on plasma half-life and brain penetration (align with predicted logBB values) .
  • Data Cross-Validation : Compare enzyme inhibition (IC₅₀) with cellular efficacy (EC₅₀) to identify false positives from assay artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.